3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester
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Overview
Description
3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound that contains both a thieno and pyridine ring system. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary targets of the compound “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester” are currently unknown. This compound is a derivative of thiophene and pyridine
Mode of Action
Based on its structural similarity to other thiophene and pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions
Biochemical Pathways
Thiophene and pyridine derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Pharmacokinetics
The compound’s molecular weight (1371360 g/mol) and structure suggest that it may have good bioavailability
Result of Action
Given its structural similarity to other thiophene and pyridine derivatives , it may have potential therapeutic effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is likely to be sensitive to air , suggesting that it should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents. The compound’s activity may also be influenced by the pH, temperature, and presence of other molecules in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester typically involves the condensation of 2-hydroxy-6-methylpyridine with carboxylic acids. The reaction conditions often include the use of hypervalent iodine reagents and Larock annulation . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or pyridine rings.
Scientific Research Applications
3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
- 6-Chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide
Uniqueness
3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester is unique due to its specific combination of thieno and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-4-6-7(12)8(10(13)14-2)15-9(6)11-5/h3-4,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWMUHSQFXDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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